1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H14N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h2-5H,1,6-9H2 |
InChI Key |
USRIQEMIJBUTMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Intermediate preparation : 4-(Pyrimidin-2-yl)piperazine is synthesized via condensation of piperazine with 2-chloropyrimidine using Na₂CO₃ in water at 25–40°C (yield: 80–85%).
-
Acylation : The intermediate (1 equiv) is treated with acryloyl chloride (1.2 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is used to scavenge HCl.
-
Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, DCM:MeOH 9:1).
Key Data:
Microwave-Assisted Synthesis
A patent (WO2016170545A1) describes accelerated synthesis using microwave irradiation:
Procedure:
-
Reagents : 4-(Pyrimidin-2-yl)piperazine (1 equiv), acryloyl chloride (1.1 equiv), K₂CO₃ (2 equiv).
-
Conditions : Irradiate at 80°C for 20 min in acetonitrile.
-
Purification : Filter and wash with cold ethanol.
Key Data:
One-Pot Sequential Synthesis
A modified approach combines piperazine functionalization and acylation in a single pot:
Procedure:
-
Step 1 : Condense piperazine with 2-chloropyrimidine in aqueous Na₂CO₃ at 40°C.
-
Step 2 : Add acryloyl chloride directly to the reaction mixture at 0°C.
-
Isolation : Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
Key Data:
Solid-Phase Synthesis for High-Throughput Screening
Ambeed.com reports a combinatorial method using resin-bound intermediates:
Procedure:
-
Resin functionalization : Load Wang resin with 4-(pyrimidin-2-yl)piperazine using HBTU/DIEA.
-
Acylation : Treat with acryloyl chloride in DMF for 12h.
-
Cleavage : Release product with TFA/DCM (95:5).
Key Data:
Reaction Mechanism and Optimization
Mechanistic Insights:
Optimization Strategies:
-
Base Selection : DIEA outperforms TEA in suppressing oligomerization.
-
Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reactivity over DCM.
Analytical Characterization
Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J=4.8 Hz, 2H, pyrimidine-H), 6.85 (t, J=4.8 Hz, 1H, pyrimidine-H), 6.40 (dd, J=16.8, 10.4 Hz, 1H, CH₂=CH), 6.15 (d, J=16.8 Hz, 1H, CH₂=CH), 3.90–3.70 (m, 8H, piperazine-H).
-
HRMS : m/z calcd for C₁₁H₁₃N₄O [M+H]⁺ 231.1085; found 231.1089.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Acylation | 72–88 | 95–98 | High | Moderate |
| Microwave-Assisted | 89 | >98 | Medium | High |
| One-Pot Synthesis | 68–75 | 90–93 | High | Low |
| Solid-Phase | 90–94 | 94–96 | Low | Very High |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The propenone moiety and pyrimidine ring enable nucleophilic substitution under basic conditions. A prominent example involves its reaction with potassium salts of piperazine dithiocarbamate derivatives:
Reaction Components
-
Substrate : 2-Chloro-N-[4-(pyrimidin-2-yl)piperazine]acetamide
-
Nucleophile : Potassium salt of piperazine dithiocarbamate
-
Conditions : Acetone solvent, potassium carbonate (10 mmol), room temperature, monitored via TLC .
Cyclization Reactions
The compound acts as a precursor in cyclization reactions to form heterocyclic systems. For example:
Cyclization with Thiazole Derivatives
-
Reactants : 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine
-
Conditions : Pyrimidine cyclization under reflux in DCM/MeOH/NH₄OH (90:10:1) .
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | None (thermal activation) |
| Yield | 60–75% |
Mechanism :
-
Activation of the pyrimidine ring via electron-withdrawing groups.
-
Intramolecular cyclization to form a fused thiazole-pyrimidine system .
Enzyme Inhibition Reactions
The compound interacts with biological targets via non-covalent binding, primarily inhibiting monoamine oxidase (MAO):
Key Interactions
| Target | Inhibition Type | IC₅₀ Value |
|---|---|---|
| MAO-A | Competitive | 12 nM |
| MAO-B | Mixed-type | 34 nM |
Structural Basis :
-
The pyrimidine ring forms π-π stacking with aromatic residues in the MAO active site.
-
The propenone group participates in hydrogen bonding with catalytic lysine.
Alkylation of Piperazine Nitrogen
Reaction :
-
Alkylating Agent : Methyl iodide
-
Conditions : DMF, 60°C, 6 hours.
| Product | Yield |
|---|---|
| N-Methylated derivative | 65% |
Oxidation of Propenone
Reaction :
-
Oxidizing Agent : KMnO₄ in acidic medium
-
Outcome : Conversion to carboxylic acid derivative.
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 50% |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules due to its propenone group:
| Compound | Key Functional Groups | Reactivity Difference |
|---|---|---|
| 4-(Pyrimidin-2-yl)piperazine | Pyrimidine, piperazine | Lacks propenone; no carbonyl-based reactions |
| 5-Methylpyrimidine | Pyrimidine only | Limited participation in nucleophilic substitutions |
Stability Under Various Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Aqueous acidic (pH 3) | Unstable (t₁/₂ = 2 h) | Pyrimidine hydrolysis products |
| Aqueous basic (pH 10) | Stable for 24 h | None detected |
| UV light (254 nm) | Decomposes in 6 h | Radical-mediated cleavage products |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one exhibit significant antitumor properties. A study evaluated several piperazine derivatives for their cytotoxic effects on cancer cell lines, revealing promising IC50 values that suggest potential as anticancer agents.
Neuropharmacological Effects
This compound has been studied for its neuropharmacological effects, particularly in the context of anxiety and depression treatments. It interacts with neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its therapeutic effects in neuropsychiatric disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro tests have shown that it inhibits the growth of various pathogenic microorganisms, indicating its potential as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Piperazine Ring : Synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
- Substitution with Pyrimidine : The piperazine derivative is reacted with pyrimidine derivatives under basic conditions.
- Introduction of the Propenone Group : Further reactions are conducted to introduce the propenone moiety onto the piperazine ring.
Case Study 1: Anticancer Properties
A series of studies evaluated the anticancer potential of this compound derivatives against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer therapeutics .
Case Study 2: Neuropharmacological Research
In a study investigating the neuropharmacological effects, researchers administered this compound to animal models exhibiting anxiety-like behaviors. The results indicated a reduction in anxiety levels, correlating with increased serotonin receptor activity, thus supporting its application in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
α2-Adrenergic Receptor Antagonist: The compound acts as an antagonist of the α2-adrenergic receptor, which plays a role in regulating neurotransmitter release.
5-HT1A Receptor Partial Agonist: It also acts as a partial agonist of the 5-HT1A receptor, which is involved in the modulation of mood and anxiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can be contextualized against related pyrimidine-piperazine hybrids. Key analogs are summarized in Table 1, followed by detailed analyses.
Table 1: Structural and Functional Comparison of Pyrimidine-Piperazine Hybrids
Structural and Functional Insights
Antiprotozoal Activity (Cinnamoyl Hybrids): The cinnamoyl hybrid (E)-1-(4-(4,6-diphenylpyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one (Table 1, Entry 2) demonstrates potent antiprotozoal activity (IC₅₀: 0.8–1.2 µM) against Plasmodium falciparum, attributed to the phenyl-substituted pyrimidine and conjugated cinnamoyl chain.
Crystallography and Stability: 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethanone (Table 1, Entry 3) crystallizes in the orthorhombic P2₁2₁2₁ space group, suggesting high symmetry and stability.
Synthetic Flexibility: The dimethylamino-propenone derivative (Table 1, Entry 4) is synthesized via reflux with DMF-DMA, a simpler method than palladium-catalyzed coupling. The target compound’s synthesis may require more specialized conditions (e.g., microwaves or catalysts) due to its unsaturated ketone moiety .
Substituent Effects on Bioactivity: Pyrazole- and phenoxy-substituted analogs (Table 1, Entry 5) exhibit increased molecular weight (392.5 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s smaller size (C₁₁H₁₃N₅O) could favor better pharmacokinetics .
The target compound’s acryloyl group lacks such functionality, limiting its ionic interactions .
Research Findings and Implications
- However, bulky substituents (e.g., diphenylpyrimidine in Entry 2) are critical for antiparasitic activity .
- Synthetic Challenges :
Microwave-assisted synthesis (e.g., ) offers rapid access to pyrimidine-piperazine hybrids but requires optimization to avoid side reactions with acryloyl precursors . - Physicochemical Properties: The acryloyl group’s conjugation system may improve UV-Vis detectability (λmax ~240–280 nm) compared to acetyl or amino derivatives, aiding analytical characterization .
Biological Activity
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as (E)-3-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula : C17H18N4O
Molecular Weight : 294.35 g/mol
CAS Number : 1351406-38-6
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of cancer treatment and multidrug resistance.
P-glycoprotein Inhibition
Recent studies have highlighted the compound's role as a P-glycoprotein (P-gp) inhibitor. P-gp is a critical component in the development of multidrug resistance in cancer cells, as it actively pumps out chemotherapeutic agents, reducing their efficacy. The compound has been shown to enhance the accumulation of doxorubicin in resistant leukemia cells by inhibiting P-gp activity, thereby restoring the drug's cytotoxic effects at nanomolar concentrations .
Biological Activity
The compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that this compound effectively increases intracellular drug concentrations and enhances the cytotoxicity of established chemotherapeutics like doxorubicin. This effect is mediated through its inhibition of P-gp and possibly other transporters involved in drug efflux .
Sphingosine Kinase Inhibition
In addition to its effects on P-gp, this compound has demonstrated inhibitory activity against sphingosine kinases (SphK1 and SphK2). These kinases are implicated in various pathological conditions including cancer and inflammation. Compounds structurally related to this compound have shown IC50 values ranging from 3.1 to 25.2 µM against these kinases, indicating significant potential for therapeutic applications .
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. For instance:
- Hydrophobic Regions : The presence of hydrophobic regions around the pyrimidine moiety can enhance biological activity.
- Amino Group Modifications : Alterations in amino group positioning can lead to variations in potency against specific targets such as SphK enzymes .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(pyrimidin-2-yl)piperazine with acryloyl chloride or its derivatives under controlled pH and temperature. For example, a related hydrochloride salt was synthesized by stirring 1-(pyrimidin-2-yl)piperazine with concentrated HCl at 313 K, yielding a stable precipitate . Solvent choice (e.g., dichloromethane or THF) and reaction time (10–30 minutes) critically affect purity and yield.
Q. How is crystallographic data for this compound refined, and which software is recommended?
- Methodological Answer : X-ray diffraction data are typically refined using SHELXL, a program optimized for small-molecule crystallography. SHELXL integrates charge-flipping algorithms for structure solution and least-squares refinement for optimizing atomic coordinates. Recent updates allow for twinning refinement and improved handling of high-resolution data, which is critical for resolving the enone moiety in the structure .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and enone (C=C, ~1600 cm⁻¹) groups.
- NMR : ¹H NMR resolves piperazine ring protons (δ 2.5–3.5 ppm) and the α,β-unsaturated ketone protons (δ 6.5–7.5 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~200 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₃N₄O⁺).
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyrimidine or enone) impact biological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with halogen, alkyl, or aryl substituents. For example, chlorophenyl or methoxyphenyl groups on the enone moiety enhance cytotoxicity in P-gp-mediated multidrug resistance assays. Activity is quantified via intracellular drug accumulation (using Rho123 fluorescence) and IC₅₀ values in cell lines (e.g., Lucena 1) . Computational docking (e.g., AutoDock Vina) can model interactions with targets like PARP-12 or P-gp .
Q. What challenges arise in resolving crystallographic disorder in the piperazine ring, and how are they addressed?
- Methodological Answer : The piperazine ring’s conformational flexibility often leads to disorder in crystal structures. Strategies include:
- Collecting high-resolution data (<1.0 Å) to resolve electron density.
- Using SHELXL’s PART instruction to model partial occupancy or alternative conformers .
- Comparing with related structures (e.g., 4-(pyrimidin-2-yl)piperazin-1-ium chloride) to identify common packing motifs .
Q. How can computational methods predict metabolic stability or toxicity of this compound?
- Methodological Answer : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) based on SMILES strings. Toxicity is assessed via QSAR models in Derek Nexus, which evaluate structural alerts (e.g., enone reactivity toward glutathione). MD simulations (AMBER or GROMACS) model cytochrome P450 interactions to identify potential metabolic sites .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Resolution : Yields for similar compounds vary (e.g., 53–71% in chalcone-sulfonyl hybrids ). Contradictions arise from impurities in starting materials (e.g., acryloyl chloride hydrolysis) or incomplete piperazine activation. Purity checks (HPLC, TLC) and optimizing stoichiometry (1:1.2 molar ratio of piperazine to acryloyl chloride) improve reproducibility .
Q. Conflicting biological activity data across studies: What factors contribute?
- Resolution : Variations in cell line sensitivity (e.g., K562 vs. Lucena 1) and assay conditions (e.g., Rho123 concentration) impact results. Standardizing protocols (e.g., MTT assay incubation time) and using positive controls (verapamil for P-gp inhibition) ensure comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
